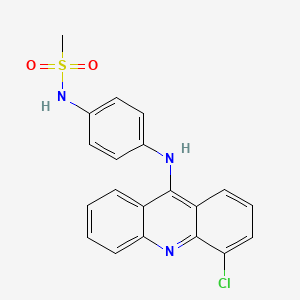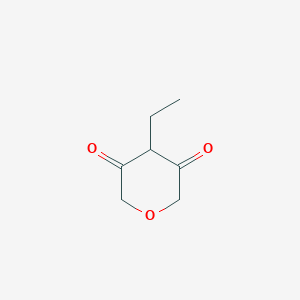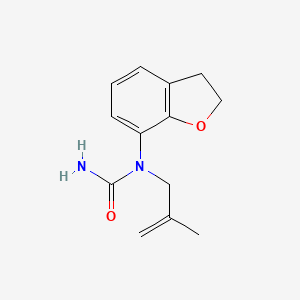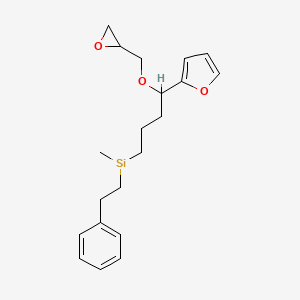![molecular formula C14H14N2O B14592097 11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one CAS No. 61644-02-8](/img/structure/B14592097.png)
11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one is a heterocyclic compound that belongs to the class of azepinoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one can be achieved through several synthetic routes. One common method involves the condensation reaction of 3,4-dihydro-1H-benzo[b]azepin-2,5-dione with O-methylhydroxylamine in the presence of pyridine and ethanol . This reaction typically requires reflux conditions to ensure the formation of the desired product. The configuration at the C=N double bond can be determined by X-ray crystallography .
Analyse Des Réactions Chimiques
11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoroacetic acid (TFA), which has been shown to be effective in delivering high yields of the desired products . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the azepinoquinoline core structure.
Applications De Recherche Scientifique
In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology, it has shown promise as a biochemical tool for inhibiting cyclin-dependent kinases and glycogen synthase kinase-3 (GSK-3), which are important targets in cancer research . Additionally, it has been investigated for its antiparasitic properties, particularly against Trypanosoma brucei brucei parasites .
Mécanisme D'action
The mechanism of action of 11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one involves its interaction with specific molecular targets and pathways. For example, it inhibits cyclin-dependent kinases and glycogen synthase kinase-3 (GSK-3) by binding to their active sites, thereby preventing their normal function . This inhibition can lead to the disruption of cell cycle progression and the induction of apoptosis in cancer cells. Additionally, its antiparasitic activity is thought to be related to its ability to interfere with the metabolic processes of the parasites .
Comparaison Avec Des Composés Similaires
11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one can be compared to other similar compounds, such as (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one . Both compounds share a similar azepine core structure, but they differ in their substituents and specific biological activities. For example, (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one has been shown to inhibit cyclin-dependent kinases and glycogen synthase kinase-3 (GSK-3), similar to this compound . the presence of different functional groups can lead to variations in their potency and selectivity.
Other similar compounds include 2,3,4,5-tetrahydro-1H-benzo[b]azepine and 7-methoxy-3,4,5,6-tetrahydro-2H-azepine These compounds also share the azepine core structure but differ in their specific substituents and biological activities
Propriétés
Numéro CAS |
61644-02-8 |
|---|---|
Formule moléculaire |
C14H14N2O |
Poids moléculaire |
226.27 g/mol |
Nom IUPAC |
11-methyl-1,3,4,5-tetrahydroazepino[4,5-b]quinolin-2-one |
InChI |
InChI=1S/C14H14N2O/c1-9-10-4-2-3-5-12(10)16-13-6-7-15-14(17)8-11(9)13/h2-5H,6-8H2,1H3,(H,15,17) |
Clé InChI |
OTTIZOJWAADRHM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2CC(=O)NCCC2=NC3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


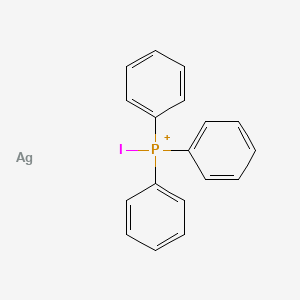

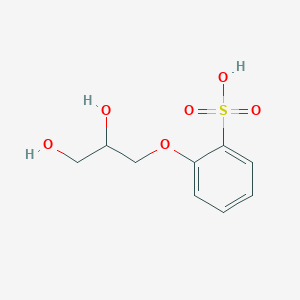

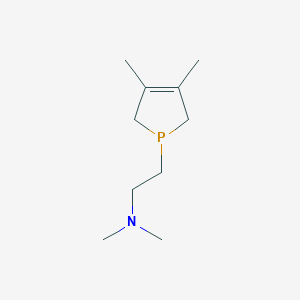
![N-{2-[(2-Oxopropyl)sulfanyl]phenyl}acetamide](/img/structure/B14592051.png)
![(5S)-5-Methyl-5-[(2-nitrophenyl)methyl]oxolan-2-one](/img/structure/B14592058.png)
![5-Hydroxy-4-oxo-3-[2-(3-sulfophenyl)hydrazinylidene]-3,4-dihydronaphthalene-1,7-disulfonic acid](/img/structure/B14592064.png)
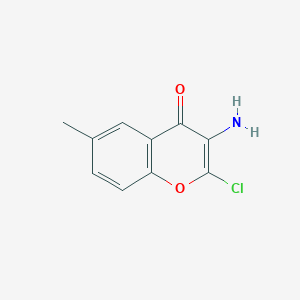
![N-[2-(9-Benzyl-9H-carbazol-2-YL)ethyl]acetamide](/img/structure/B14592091.png)
